2,6-Dicyclopropylbenzenamine
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Overview
Description
2,6-Dicyclopropylbenzenamine is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine, where two cyclopropyl groups are attached to the benzene ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopropylbenzenamine typically involves the cyclopropylation of benzenamine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopropylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenamine derivatives.
Scientific Research Applications
2,6-Dicyclopropylbenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It may be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dicyclopropylbenzenamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved may include the activation of certain enzymes or receptors, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorodiphenylamine: Similar in structure but with chlorine atoms instead of cyclopropyl groups.
2,6-Dimethylaniline: Contains methyl groups instead of cyclopropyl groups.
2,6-Dicyclopropylphenol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness
2,6-Dicyclopropylbenzenamine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,6-dicyclopropylaniline |
InChI |
InChI=1S/C12H15N/c13-12-10(8-4-5-8)2-1-3-11(12)9-6-7-9/h1-3,8-9H,4-7,13H2 |
InChI Key |
BTWJHXDDGRUVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C3CC3)N |
Origin of Product |
United States |
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